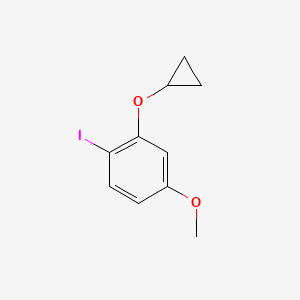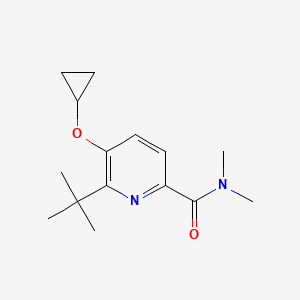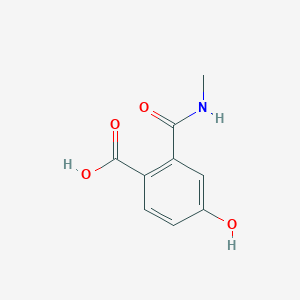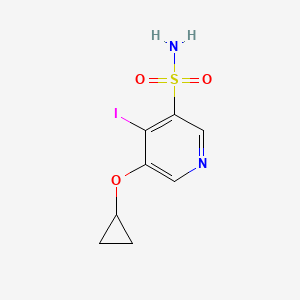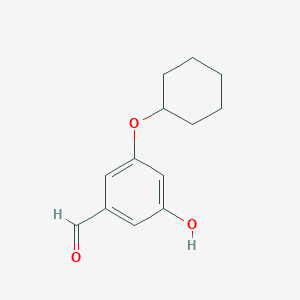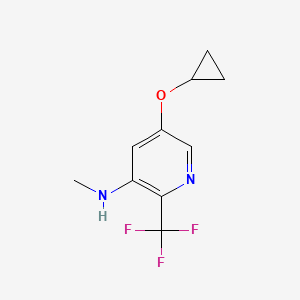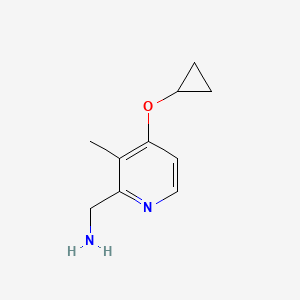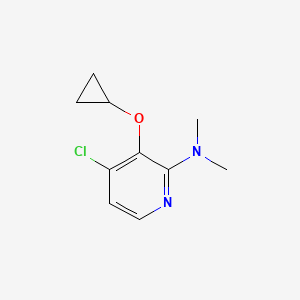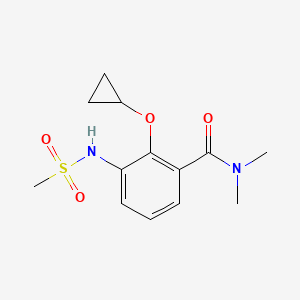
2-Cyclopropoxy-N,N-dimethyl-3-(methylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.361 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-3-(methylsulfonamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with a suitable amine under basic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a suitable nucleophile.
Dimethylation: The dimethylamino group can be introduced by reacting the intermediate with dimethylamine under appropriate conditions.
Sulfonamide Formation: The methylsulfonamido group can be introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-N,N-dimethyl-3-(methylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and sulfonamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-N,N-dimethyl-3-(methylsulfonamido)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-3-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide
- 2-Cyclopropoxy-N-methyl-3-(methylsulfonamido)benzamide
Uniqueness
2-Cyclopropoxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy group provides rigidity, while the dimethylamino and methylsulfonamido groups contribute to its reactivity and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C13H18N2O4S |
|---|---|
Peso molecular |
298.36 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-3-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18N2O4S/c1-15(2)13(16)10-5-4-6-11(14-20(3,17)18)12(10)19-9-7-8-9/h4-6,9,14H,7-8H2,1-3H3 |
Clave InChI |
OYNAWBNBUVHWFO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



